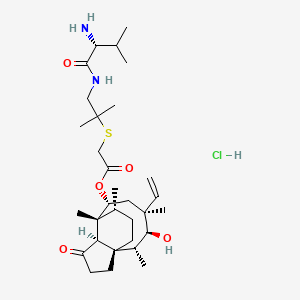

Valnemulin Hydrochloride

Description

Properties

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBPRQKHDIVLOJ-AFFLPQGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158407 | |

| Record name | Valnemulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133868-46-9 | |

| Record name | Valnemulin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133868469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valnemulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALNEMULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1GDP58BNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valnemulin Hydrochloride: A Technical Guide to its Mechanism of Action on the 50S Ribosome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which valnemulin hydrochloride, a potent pleuromutilin antibiotic, inhibits bacterial protein synthesis. By binding to the 50S ribosomal subunit, valnemulin effectively halts translation, making it a critical agent in veterinary medicine. This document details its binding site, interaction with ribosomal components, quantitative inhibition data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound selectively targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. Its inhibitory action is centered on the 50S ribosomal subunit , the larger of the two ribosomal subunits.

Binding Site at the Peptidyl Transferase Center (PTC)

The primary binding site for valnemulin is the Peptidyl Transferase Center (PTC) , located within Domain V of the 23S ribosomal RNA (rRNA). The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. Valnemulin, like other pleuromutilins, lodges itself in a hydrophobic pocket at the core of the PTC.

The binding orientation is specific:

-

The tricyclic mutilin core of the molecule settles into a pocket near the aminoacyl-tRNA site (A-site).

-

The C14 side chain extension protrudes towards the peptidyl-tRNA site (P-site).[1]

This strategic positioning allows valnemulin to act as a steric blockade, physically preventing the correct placement of the CCA-ends of tRNA molecules.[2][3][4] By occluding both the A- and P-sites, it directly inhibits the crucial step of peptide bond formation.[1][3][5]

Molecular Interactions with 23S rRNA

High-resolution crystal structures and chemical footprinting studies have identified the specific nucleotides within the 23S rRNA that interact with valnemulin. These interactions, primarily hydrophobic forces, van der Waals forces, and hydrogen bonds, anchor the drug in its binding pocket. Key interacting nucleotides in Escherichia coli and other bacteria include:

Crystallography data from species like Deinococcus radiodurans and Staphylococcus aureus have further confirmed interactions with nucleotides such as A2503, U2504, G2505, U2506, C2452, and U2585 .[1] The binding of valnemulin can induce conformational changes in the ribosome, a phenomenon known as an "induced-fit" mechanism, which tightens the drug's hold on its target.[1]

Quantitative Inhibition Data

| Compound | Assay Type | Organism(s) | Value | Citation(s) |

| Valnemulin | Peptidyl Transferase Inhibition | Escherichia coli | Complete inhibition at >20 µM | [2] |

| Retapamulin | Dissociation Constant (K_d) | E. coli & S. aureus | ~3 nM | [7] |

| Lefamulin | IC50 (In Vitro Translation) | Escherichia coli | 0.51 µM | [1] |

| Lefamulin | IC50 (In Vitro Translation) | Staphylococcus aureus | 0.31 µM | [1] |

Note: Retapamulin and Lefamulin are pleuromutilin derivatives, and their data are presented to illustrate the high-affinity binding characteristic of this antibiotic class.

Visualizing the Mechanism and Experimental Workflow

Mechanism of Action Pathway

The following diagram illustrates how valnemulin binds to the PTC and inhibits protein synthesis.

Valnemulin binding at the PTC sterically hinders tRNA positioning.

Experimental Workflow: Chemical Footprinting

Chemical footprinting is a key technique used to identify the precise binding site of a drug on an RNA molecule. The diagram below outlines the typical workflow for assessing valnemulin's interaction with 23S rRNA.

Workflow for identifying valnemulin's binding site on 23S rRNA.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol: Ribosome Binding Assay (Competitive Displacement)

This protocol determines the binding affinity of valnemulin by measuring its ability to displace a radiolabeled or fluorescently labeled ligand from the ribosome.

-

Preparation of Ribosomes:

-

Culture a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase.

-

Harvest cells by centrifugation and lyse them using a French press or sonication in a buffer containing MgCl₂, NH₄Cl, and a reducing agent like DTT.

-

Isolate 70S ribosomes through sucrose density gradient centrifugation.

-

Store purified ribosomes at -80°C in a suitable storage buffer.

-

-

Binding Reaction:

-

Prepare a binding buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).

-

In a 96-well microplate, combine a fixed concentration of purified ribosomes (e.g., 10-20 nM) and a fixed concentration of a radiolabeled pleuromutilin ligand (e.g., [³H]SB-258781).

-

Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled competitor.

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 2-5 hours).

-

-

Separation of Bound and Free Ligand:

-

Use a cell harvester to rapidly filter the reaction mixtures through a glass fiber filter plate (e.g., UniFilter GF/B). Ribosome-ligand complexes will be retained on the filter, while the free ligand passes through.

-

Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification and Analysis:

-

Dry the filter plate (e.g., 30 minutes at 50°C).

-

Add a liquid scintillation cocktail (e.g., MicroScint-20) to each well.

-

Measure the radioactivity in each well using a scintillation counter (e.g., TopCount).

-

Plot the measured radioactivity against the concentration of valnemulin.

-

Calculate the IC50 value, and subsequently the inhibition constant (K_i) or dissociation constant (K_d), using appropriate competitive binding equations (e.g., Cheng-Prusoff equation).

-

Protocol: In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay measures the effect of valnemulin on the entire process of protein synthesis from a DNA template in a cell-free system.

-

Assay Setup:

-

Use a commercial bacterial coupled transcription/translation kit (e.g., E. coli S30 extract system).

-

The system should contain a DNA template encoding a reporter protein, such as luciferase or β-galactosidase.

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the DNA template according to the manufacturer's instructions.

-

-

Inhibition Reaction:

-

Aliquot the master mix into microplate wells or microtubes.

-

Add this compound at a range of final concentrations (e.g., from 0.01 µM to 100 µM). Include a no-drug control (vehicle only).

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

-

-

Detection of Reporter Protein:

-

If using a luciferase reporter, add the appropriate luciferase substrate to each well.

-

Measure the resulting luminescence using a luminometer.

-

If using a β-galactosidase reporter, add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the absorbance at 420 nm.

-

-

Data Analysis:

-

Normalize the signal from the drug-treated samples to the no-drug control.

-

Plot the percentage of protein synthesis inhibition against the logarithm of the valnemulin concentration.

-

Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

Valnemulin hydrochloride chemical structure and properties

Valnemulin hydrochloride is a semi-synthetic antibiotic belonging to the pleuromutilin class, primarily utilized in veterinary medicine.[1][2] It is effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and particularly Mycoplasma species.[3] This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is the hydrochloride salt of valnemulin. Its chemical structure is characterized by a tricyclic mutilin core with a complex side chain attached at the C14 position.[2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | [4] |

| CAS Number | 133868-46-9 | [1][5] |

| Molecular Formula | C₃₁H₅₂N₂O₅S · HCl | [1][6] |

| Molecular Weight | 601.28 g/mol | [3][6] |

| Appearance | White or light yellow powder | [1] |

| Purity | >98% | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Solubility | Freely soluble in aqueous solution. Soluble in ethanol, methanol, DMSO. | [6][7] |

| ≥59 mg/mL in H₂O | [8] | |

| ≥48.4 mg/mL in Ethanol | [8] | |

| ≥25.65 mg/mL in DMSO | [8] | |

| pH | 3.0 - 6.0 | [1] |

| Storage Conditions | 2-8°C, dry and dark conditions. | [1][5][6] |

Mechanism of Action

This compound is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[3] It specifically binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[3][9]

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum

Valnemulin exhibits high activity against Mycoplasma species, various Gram-positive bacteria, and some Gram-negative bacteria.[3] It is particularly effective against pathogens responsible for respiratory and enteric diseases in swine and poultry.[9][10]

Table 3: Minimum Inhibitory Concentration (MIC) Values for Valnemulin

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Mycoplasma hyopneumoniae | 0.0009–0.125 | - | ≤0.008 | [10][11] |

| Mycoplasma hyosynoviae | 0.1-0.25 | - | - | [3] |

| Brachyspira hyodysenteriae | 0.025–4.0 | ≤0.125 | - | [10][11] |

| Brachyspira pilosicoli | 0.0156–2.0 | ≤0.125 | - | [10][11] |

| Lawsonia intracellularis | - | ≤0.125 | - | [11] |

| Clostridium perfringens | - | - | 0.5 | [10][11] |

Pharmacokinetics

Valnemulin is rapidly absorbed and widely distributed in tissues following oral administration.[3] The majority of the dose is metabolized in the liver and excreted in the feces.[9]

Table 4: Pharmacokinetic Parameters of Valnemulin in Broiler Chickens (10 mg/kg dose)

| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) | Oral | Source(s) |

| Cₘₐₓ (µg/mL) | - | 2.2 | 0.66 ± 0.15 | [12] |

| Tₘₐₓ (h) | - | 0.43 | 1.54 ± 0.27 | [12] |

| t₁/₂ (h) | 2.85 | ~2.8 | ~2.8 | [12][13] |

| AUC₀₋∞ (µg·h/mL) | 10.34 | - | - | [12] |

| Bioavailability (F) | - | 88.81% | 74.42% | [12] |

| Volume of Distribution (Vz) (L/kg) | 4.27 ± 0.99 | - | - | [12] |

Experimental Protocols

Chemical Synthesis

The synthesis of this compound is a multi-step process that typically starts from pleuromutilin. A general synthetic route is outlined below.[2][14]

Caption: A generalized workflow for the chemical synthesis of this compound.

Detailed Steps:

-

Preparation of Pleuromutilin Dimethyl Cysteamine Substitute:

-

Refined pleuromutilin is used as the starting material.

-

Sulfonation is carried out using p-toluenesulfonyl chloride.

-

The resulting sulfonate is reacted with dimethyl cysteamine hydrochloride to yield the pleuromutilin dimethyl cysteamine substitute.[14]

-

-

Preparation of Activated D-Valine:

-

D-valine is reacted with methyl acetoacetate and potassium hydroxide to produce (R)-2-(1-methoxycarbonyl-2-allyl)amino-3-methyl potassium butyrate.

-

This intermediate is then activated using ethyl chloroformate.[14]

-

-

Coupling and Final Product Formation:

-

The pleuromutilin dimethyl cysteamine substitute is reacted with the activated D-valine derivative.

-

The pH of the reaction mixture is adjusted.

-

The product is isolated through reverse phase extraction.

-

Finally, freeze-drying (lyophilization) is performed to obtain this compound.[14]

-

Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) of this compound against various bacterial species can be determined using standard methods such as broth microdilution.

Experimental Workflow for MIC Determination:

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive and negative growth control wells are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Stability

This compound has been shown to be less stable under certain conditions compared to other salt forms like valnemulin hydrogen fumarate. Studies have indicated that this compound can degrade upon exposure to light and is more hygroscopic.[16][17] After 180 days of irradiation, the content of this compound decreased by 32.8%, whereas valnemulin hydrogen fumarate only decreased by 2.7%.[16][17]

Conclusion

This compound is a potent pleuromutilin antibiotic with a well-defined mechanism of action and a significant role in veterinary medicine. This guide provides essential technical information for professionals in the field, summarizing its chemical and physical properties, antimicrobial activity, and key experimental procedures. Further research into more stable salt forms and formulations is an active area of investigation to enhance its clinical utility.

References

- 1. toku-e.com [toku-e.com]

- 2. Valnemulin [sitem.herts.ac.uk]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C31H53ClN2O5S | CID 60195218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. goldbio.com [goldbio.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. apexbt.com [apexbt.com]

- 9. Valnemulin | Manasa Life Sciences [manasalifesciences.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Pharmacokinetics and bioavailability of valnemulin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102675173B - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 15. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Valnemulin in Swine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of the pleuromutilin antibiotic, valnemulin, in swine. Valnemulin is a critical therapeutic agent for managing significant diseases in the swine industry, including swine dysentery, ileitis, colitis, and pneumonia.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for optimizing dosage regimens and ensuring therapeutic efficacy.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of valnemulin in swine following intravenous (IV) and oral (p.o.) administration. These data have been compiled from various studies to provide a comparative overview.

| Parameter | IV Administration (10 mg/kg) | Oral Administration (10 mg/kg) | Reference(s) |

| Maximum Plasma Concentration (Cmax) | 4.63 ± 0.66 µg/mL | 0.59 ± 0.08 µg/mL | [2] |

| Time to Cmax (Tmax) | Not Applicable | 1.98 ± 0.21 h | [2] |

| Area Under the Curve (AUCinf) | 5.30 ± 0.37 (h*µg)/mL | - | [2] |

| Elimination Rate Constant (ke) | 0.95 ± 0.17 h⁻¹ | 1.05 ± 0.19 h⁻¹ | [2] |

| Elimination Half-Life (t½) | ~1.84 h | - | [2] |

| Bioavailability (F) | Not Applicable | 57.43% | [2] |

Table 1: Single-Dose Pharmacokinetic Parameters of Valnemulin in Swine

| Parameter | Population Pharmacokinetic Model Value | Reference(s) |

| Absorption Rate Constant (Ka) | 0.292 h⁻¹ | [3] |

| Volume of Distribution (V/F) | 63.0 L | [3] |

| Clearance (CL/F) | 41.3 L/h | [3] |

Table 2: Population Pharmacokinetic Model Parameters of Valnemulin in Swine Following Oral Administration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the assessment of valnemulin in swine.

Animal Studies and Drug Administration

Objective: To determine the pharmacokinetic profile of valnemulin in swine following IV and oral administration.

Experimental Design:

-

Animals: Healthy pigs, with weight and age recorded. A sufficient number of animals are used to ensure statistical power (e.g., 10 pigs for a crossover study, or larger groups for population PK studies).[2][3]

-

Housing and Acclimatization: Animals are housed in appropriate conditions and allowed to acclimate before the study begins.

-

Dosing:

-

Intravenous (IV): A single dose of valnemulin hydrochloride (e.g., 10 mg/kg body weight) is administered via a sterile catheter into an ear vein.[2]

-

Oral (p.o.): A single dose of valnemulin (e.g., 10 mg/kg body weight) is administered into the stomach using a stomach tube to ensure accurate dosing.[2] For studies involving medicated feed, the drug is incorporated into the feed at a specified concentration.[4]

-

-

Blood Sampling:

-

Blood samples (e.g., 1.5 mL) are collected from the anterior vena cava at predetermined time points.[2]

-

A typical sampling schedule for a single-dose study includes collections at 0 (pre-dose), 0.167, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 10, 12, and 16 hours post-administration.[2]

-

Blood is collected into heparinized tubes and immediately centrifuged (e.g., at 1500 g for 10 minutes) to separate the plasma.[2]

-

Plasma samples are stored at -20°C until analysis.[2]

-

Tissue Distribution Studies

Objective: To determine the concentration of valnemulin in target tissues, such as the lungs.

Experimental Design:

-

Animals and Dosing: A larger number of pigs (e.g., 55) are divided into groups, each corresponding to a specific time point for sample collection. A single oral dose (e.g., 10 mg/kg) is administered.[2]

-

Sample Collection: At designated times (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, 24, and 36 hours post-administration), a group of animals is euthanized.[2]

-

Tissue Harvesting: Target tissues (e.g., lungs, liver, kidney, muscle) are collected. For gut tissue, ligation of both ends of the sample is recommended before cutting.[5] Samples should be taken from the border of affected and unaffected tissue where applicable.[5]

-

Sample Handling: Each tissue sample is placed in a sterile, labeled collection tube.[5] Samples are stored frozen (e.g., -20°C to -80°C) until analysis.[5]

Analytical Methodology: HPLC-MS/MS

Objective: To accurately quantify valnemulin concentrations in plasma and tissue samples.

Protocol:

-

Sample Preparation (Tissues):

-

Solid-Phase Extraction (SPE) Cleanup:

-

The extract is further purified using SPE cartridges with a polymeric sorbent to remove interfering substances.[7]

-

-

Chromatography:

-

Mass Spectrometry:

-

Quantification:

Pharmacokinetic Analysis

Objective: To calculate key pharmacokinetic parameters and describe the drug's behavior in the body.

Methodology:

-

Plasma concentration-time data are analyzed using specialized software (e.g., NONMEM with a compiler like G77 FORTRAN).[3]

-

Compartmental Analysis: The data are fitted to pharmacokinetic models. For instance, IV data for valnemulin in swine has been described by a two-compartment open model, while oral data fits a one-compartment model with first-order absorption.[2]

-

Population Pharmacokinetics (PPK): For larger datasets, a PPK approach is used to describe the pharmacokinetics in a population of animals and identify sources of variability. This often involves nonlinear mixed-effect modeling.[3]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the study of valnemulin pharmacokinetics and a potential anti-inflammatory pathway.

Caption: Experimental workflow for a swine pharmacokinetic study.

References

- 1. Valnemulin - Wikipedia [en.wikipedia.org]

- 2. makhillpublications.co [makhillpublications.co]

- 3. Population pharmacokinetics of valnemulin in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. cdn.globalagmedia.com [cdn.globalagmedia.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Valnemulin's Spectrum of Activity Against Mycoplasma Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of valnemulin, a pleuromutilin antibiotic, against a range of clinically significant Mycoplasma species. Valnemulin demonstrates potent activity by inhibiting bacterial protein synthesis.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Antimicrobial Activity

Valnemulin exhibits exceptional in vitro activity against various pathogenic Mycoplasma species, often demonstrating significantly lower Minimum Inhibitory Concentrations (MICs) compared to other antimicrobial agents. The following tables summarize the available quantitative data from multiple studies.

Table 1: In Vitro Activity of Valnemulin Against Porcine Mycoplasma Species

| Mycoplasma Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. hyopneumoniae | Not Specified | - | - | 0.0005 | [2][3] |

| M. hyosynoviae | Not Specified | 0.0001 - 0.00025 | - | - | [2][3] |

Table 2: In Vitro Activity of Valnemulin Against Avian Mycoplasma Species

| Mycoplasma Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. gallisepticum | 1 (virulent strain) | <0.008 | - | - | [4] |

| M. gallisepticum | 1 (strain S6) | 0.0014 | - | - | [5] |

| M. synoviae | 41 | - | ≤0.039 | - | [6] |

| M. synoviae | 21 | Not Specified | - | - | [7] |

Table 3: In Vitro Activity of Valnemulin Against Bovine Mycoplasma Species

| Mycoplasma Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. bovis | 1 (challenge strain) | 0.0625 | - | - | [8] |

Experimental Protocols

The determination of valnemulin's in vitro activity against Mycoplasma species predominantly relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following protocol is a generalized methodology based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][9][10]

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized inoculum of a Mycoplasma isolate to serial dilutions of valnemulin in a liquid growth medium.

a) Media Preparation:

-

Basal Medium: A suitable basal medium for Mycoplasma growth is required, such as SP4 or Friis medium, supplemented with yeast extract, and horse serum.[1] The specific formulation may vary depending on the Mycoplasma species being tested.

-

pH Indicator: A pH indicator, like phenol red, is incorporated into the medium to visualize metabolic activity, which is indicative of mycoplasmal growth.

-

Supplements: Depending on the species, specific supplements are necessary. For instance, glucose is added for M. pneumoniae, while arginine is required for M. hominis.

b) Inoculum Preparation:

-

A pure culture of the Mycoplasma isolate is grown in an appropriate broth medium until a color change, indicating active growth, is observed.

-

The culture is then serially diluted to achieve a final concentration of approximately 10⁴ to 10⁵ color-changing units (CCU) per milliliter in the test wells.

c) Assay Procedure:

-

Two-fold serial dilutions of valnemulin are prepared in the broth medium in 96-well microtiter plates.

-

A standardized volume of the prepared Mycoplasma inoculum is added to each well containing the antimicrobial dilutions.

-

Control wells are included: a positive control (inoculum without antibiotic) and a negative control (medium without inoculum).

-

The plates are sealed to prevent evaporation and incubated at 35-37°C. Incubation times vary depending on the growth rate of the specific Mycoplasma species, typically ranging from 2 to 7 days.

d) Endpoint Determination:

-

The MIC is defined as the lowest concentration of valnemulin that completely inhibits the growth of the Mycoplasma, as indicated by the absence of a color change in the medium.

Broth Microdilution Workflow

Mechanism of Action and Signaling Pathway

Valnemulin, like other pleuromutilins, exerts its antibacterial effect by inhibiting protein synthesis.[11] This is achieved through a specific interaction with the 50S ribosomal subunit.

The primary target of valnemulin is the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S ribosomal subunit.[3][12] By binding to this site, valnemulin interferes with the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting protein elongation.[3]

Chemical footprinting studies have identified specific nucleotides within domain V of the 23S rRNA that are crucial for the interaction with valnemulin. These include A2058, A2059, G2505, U2506, U2584, and U2585.[6][12] The binding of valnemulin to this pocket induces a conformational change that tightens the interaction, a mechanism known as induced fit.[13] The C14 side chain of valnemulin plays a significant role in its potent activity and its ability to overcome certain resistance mechanisms.[6]

Valnemulin's Ribosomal Binding

Resistance Development

While resistance to pleuromutilins is generally considered to develop slowly and in a stepwise manner, mutations in the 23S rRNA gene can lead to increased MIC values for both tiamulin and valnemulin.[11][12] High levels of resistance typically require multiple mutations.[12] Notably, no significant resistance to valnemulin was observed in M. hyopneumoniae after 10 in vitro passages.[2][3]

Conclusion

Valnemulin consistently demonstrates high in vitro potency against a broad range of economically important Mycoplasma species affecting swine, poultry, and cattle. Its unique mechanism of action, targeting a highly conserved region of the bacterial ribosome, contributes to its efficacy and a generally low propensity for rapid resistance development. The standardized methodologies outlined in this guide are crucial for the accurate assessment of its antimicrobial activity and for ongoing surveillance of susceptibility patterns in clinical isolates. This information is vital for guiding informed therapeutic decisions and for the continued development of effective antimicrobial strategies against mycoplasmal diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]

- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 11. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]

- 13. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antibacterial Spectrum of Valnemulin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the in vitro antibacterial activity of valnemulin hydrochloride, a pleuromutilin antibiotic. It details its mechanism of action, summarizes its spectrum of activity against key veterinary pathogens through quantitative data, and outlines the standard experimental protocols used for its evaluation.

Mechanism of Action

This compound is a bacteriostatic antibiotic belonging to the pleuromutilin class.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Valnemulin binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[3][4][5][6] This binding action interferes with the formation of peptide bonds, a critical step in protein elongation, thereby halting the production of essential proteins required for bacterial growth and survival.[3][5]

In Vitro Antibacterial Spectrum

Valnemulin demonstrates potent activity primarily against Mycoplasma species, various Gram-positive bacteria, and specific anaerobic spirochetes.[7][8] Its efficacy against Gram-negative Enterobacteriaceae is notably limited.[1][2][9] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of clinically relevant veterinary pathogens.

Valnemulin exhibits exceptional in vitro activity against pathogenic Mycoplasma species, often at very low concentrations.[1][2][4] It is frequently used to target mycoplasmal infections in swine and poultry.[10][8][11]

Table 1: MIC of this compound Against Mycoplasma Species

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Citation(s) |

| Mycoplasma hyopneumoniae | ≤0.008 | [1][2] | |

| Mycoplasma hyopneumoniae | 0.0005 | [8][12] | |

| Mycoplasma hyosynoviae | 0.0001 - 0.00025 | [8][12] | |

| Mycoplasma gallisepticum | <0.008 | [13][14] | |

| Mycoplasma bovis | [6][11] |

Note: MIC90 is the concentration required to inhibit the growth of 90% of tested isolates.

Valnemulin is active against a variety of Gram-positive and anaerobic bacteria, including those responsible for enteric diseases in swine.[7][8]

Table 2: MIC of this compound Against Other Key Pathogens

| Bacterial Species | Type | MIC of Wild-Type Population (µg/mL) | MIC90 (µg/mL) | Citation(s) |

| Brachyspira hyodysenteriae | Anaerobic Spirochete | ≤0.125 | [1][2] | |

| Brachyspira pilosicoli | Anaerobic Spirochete | ≤0.125 | [1][2] | |

| Lawsonia intracellularis | Gram-Negative (Obligate Intracellular) | ≤0.125 | [1][2] | |

| Clostridium perfringens | Gram-Positive Anaerobe | 0.5 | [1][2] |

Valnemulin generally shows poor activity against most Gram-negative bacteria, particularly those in the family Enterobacteriaceae, such as Salmonella spp. and Escherichia coli.[1][2][9] However, recent studies have explored its synergistic effects with other antibiotics, such as colistin, to enhance activity against multidrug-resistant Gram-negative pathogens.[15][16]

Experimental Protocols for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] Standardized methods for determining MIC values are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[18][19][20][21][22] The broth microdilution method is a commonly used technique.[12][23][24]

The broth microdilution assay involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium using a 96-well microtiter plate.[24][25][26]

-

Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (or another appropriate broth) directly in the wells of a 96-well plate.[26]

-

Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, then diluted to a standardized final concentration (typically ~5 x 10^5 colony-forming units [CFU]/mL).[26]

-

Inoculation: A precise volume of the standardized bacterial suspension is added to each well containing the antimicrobial dilutions.

-

Controls: Each assay plate must include a positive control (wells with bacteria and broth, but no antibiotic) to ensure bacterial viability and a negative control (wells with sterile broth only) to check for contamination.[24]

-

Incubation: The plate is incubated under specific conditions (e.g., 16-24 hours at 37°C) appropriate for the test organism.[26]

-

Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.[17][24]

Conclusion

This compound demonstrates a highly targeted and potent in vitro antibacterial spectrum. Its exceptional activity against economically significant pathogens such as Mycoplasma, Brachyspira, and Lawsonia species underscores its importance in veterinary medicine, particularly in the swine and poultry industries. Its mechanism of action, centered on the inhibition of ribosomal protein synthesis, is well-defined. Standardized susceptibility testing, following protocols such as those from CLSI, is essential for the accurate determination of its efficacy and for monitoring potential resistance development.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Valnemulin | Manasa Life Sciences [manasalifesciences.com]

- 4. calpaclab.com [calpaclab.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. goldbio.com [goldbio.com]

- 11. Valnemulin - Wikipedia [en.wikipedia.org]

- 12. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchbunny.com [researchbunny.com]

- 17. idexx.dk [idexx.dk]

- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 19. goums.ac.ir [goums.ac.ir]

- 20. iacld.com [iacld.com]

- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 23. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Valnemulin: A Technical Guide for Veterinary Drug Development Professionals

Abstract: Valnemulin is a semi-synthetic pleuromutilin antibiotic exclusively developed for veterinary use. It exhibits potent activity against a range of swine and poultry pathogens, particularly mycoplasmas and other susceptible bacteria. This document provides a comprehensive technical overview of valnemulin, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance. Detailed experimental protocols and visual diagrams of key pathways are included to support research and development efforts in the veterinary pharmaceutical field.

Mechanism of Action

Valnemulin, like other pleuromutilin antibiotics, functions by inhibiting bacterial protein synthesis. It selectively binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding site is located at the entrance of the peptide exit tunnel. The interaction is primarily with domain V of the 23S rRNA. By binding to this site, valnemulin sterically hinders the correct positioning of the aminoacyl moiety of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation. This unique binding site means there is generally no cross-resistance with other antibiotic classes that also target the ribosome, such as macrolides, lincosamides, or streptogramins.

The Pharmacodynamics of Valnemulin: An In-Depth Technical Guide for Researchers

Valnemulin , a pleuromutilin antibiotic, stands as a critical therapeutic agent in swine medicine. Its potent activity against a range of economically significant porcine pathogens warrants a comprehensive understanding of its pharmacodynamic properties. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of valnemulin's mechanism of action, quantitative activity, and the experimental protocols essential for its evaluation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Valnemulin exerts its bacteriostatic and bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center (PTC). This binding action inhibits the formation of peptide bonds, a critical step in the elongation of the polypeptide chain, thereby halting protein production and ultimately leading to bacterial cell death.

The binding of valnemulin to the ribosome is a highly specific interaction. It establishes contact with domain V of the 23S rRNA, a key component of the 50S subunit. This interaction prevents the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites of the ribosome, effectively stalling the translation process.

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Valnemulin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Valnemulin Hydrochloride using High-Performance Liquid Chromatography (HPLC). The information is compiled from established pharmacopoeial methods and scientific literature to ensure robustness and reliability.

Introduction

This compound is a pleuromutilin antibiotic used in veterinary medicine. Its quantitative analysis is crucial for quality control in bulk drug substance and pharmaceutical formulations. HPLC is the most common and reliable technique for assaying this compound and determining its related substances. This protocol is based on the method described in the European Pharmacopoeia (EP), providing a validated and widely accepted procedure.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the necessary reagents, equipment, and procedures for the quantitative determination of this compound.

Materials and Reagents

-

This compound Reference Standard (EP CRS)

-

Acetonitrile (HPLC grade)

-

Dipotassium hydrogen phosphate (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

Equipment

-

HPLC system equipped with a UV detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Syringe filters (0.45 µm)

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis of this compound as per the European Pharmacopoeia.

| Parameter | Specification |

| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size |

| Column Dimensions | 4.6 mm x 150 mm |

| Mobile Phase | A mixture of 40 volumes of a 6.8 g/L solution of dipotassium hydrogen phosphate (adjusted to pH 8.0 with phosphoric acid) and 60 volumes of acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

2.4.1. Mobile Phase Preparation

-

Dissolve 6.8 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 8.0 using phosphoric acid.

-

Mix 400 mL of this buffer solution with 600 mL of acetonitrile.

-

Degas the mobile phase before use.

2.4.2. Standard Solution Preparation

-

Accurately weigh approximately 25.0 mg of this compound EP CRS into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

The final concentration will be approximately 1.0 mg/mL.

2.4.3. Sample Solution Preparation (for Bulk Drug Substance)

-

Accurately weigh approximately 25.0 mg of the this compound sample into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following suitability requirements:

| Parameter | Requirement |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the valnemulin peak. |

| Theoretical Plates | Not less than 2500 for the valnemulin peak. |

| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections of the standard solution. |

Analysis Procedure

-

Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 20 µL of the standard solution and record the chromatogram. Repeat five more times to check for system suitability.

-

Inject 20 µL of the sample solution in duplicate and record the chromatograms.

-

Calculate the content of this compound in the sample using the peak areas obtained.

Data Presentation

The following table provides an example of expected retention times for valnemulin and its potential impurities. Actual retention times may vary slightly depending on the specific column and system used.

| Compound | Approximate Retention Time (min) |

| Impurity A | 3.5 |

| Impurity B | 4.8 |

| Valnemulin | 7.2 |

| Impurity C | 9.5 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound.

Signaling Pathway (Mode of Action)

This compound inhibits bacterial protein synthesis. The following diagram illustrates this mechanism.

Caption: Mechanism of action of this compound.

Application Note: High-Throughput Quantification of Valnemulin in Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of valnemulin in plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation using a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, drug monitoring, and residue analysis in various animal species.

Introduction

Valnemulin is a pleuromutilin antibiotic used in veterinary medicine to treat and prevent bacterial infections in swine and poultry.[1][2] Accurate and reliable quantification of valnemulin in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing potential drug residues. This document provides a detailed protocol for the determination of valnemulin in plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity.[3]

Experimental

Materials and Reagents

-

Valnemulin standard (Sigma-Aldrich)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Oasis MCX SPE cartridges (3 mL, 60 mg) (Waters)[3]

-

Control plasma

Instrumentation

-

ACQUITY UPLC system (Waters) or equivalent

-

Quattro Premier XE Mass Spectrometer (Waters) or equivalent triple quadrupole MS

-

ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) (Waters)[1][3]

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of valnemulin from plasma samples.

-

To 200 µL of plasma, add 50 µL of internal standard working solution (Tiamulin-¹³C₄, 100 ng/mL).

-

Add 1 mL of 2% (v/v) formic acid in acetonitrile, vortex for 30 seconds, and sonicate for 10 minutes.[3]

-

Centrifuge the sample at 6000 rpm for 10 minutes.[3]

-

Activate the Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of 2% (v/v) formic acid in water.[3]

-

Load the supernatant from step 3 onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 2% (v/v) formic acid in water, followed by 3 mL of methanol.[3]

-

Elute the analyte with 4 mL of 5% ammonia in methanol.[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[3]

-

Reconstitute the residue in 200 µL of the initial mobile phase and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

A gradient elution is performed using an ACQUITY UPLC BEH C18 column.

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][3] |

| Column Temperature | 40°C[3] |

| Mobile Phase A | Water with 0.05% formic acid and 5 mM ammonium acetate[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.3 mL/min[1][3] |

| Injection Volume | 10 µL[1][3] |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 20 |

| 0.5 - 1.5 | 20 - 30 |

| 1.5 - 4.0 | 30 - 40 |

| 4.0 - 4.5 | 40 - 20 |

| 4.5 - 5.0 | 20 |

Mass Spectrometry Conditions

The analysis is performed in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI+[2] |

| Capillary Voltage | 3.5 kV[3] |

| Source Temperature | 119°C[3] |

| Desolvation Temperature | 385°C[3] |

| Cone Gas Flow | 50 L/h[3] |

| Desolvation Gas Flow | 55 L/h[3] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Valnemulin | 581.32 | 164.07 | 30 | 15 |

| Tiamulin-¹³C₄ (IS) | 498.08 | 196.32 | 30 | 20 |

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[3]

Linearity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL in plasma. The correlation coefficient (r²) was > 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 10 | < 10% | < 12% | 95 - 105% |

| Medium | 100 | < 8% | < 10% | 97 - 103% |

| High | 800 | < 7% | < 9% | 98 - 102% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for valnemulin.

| Parameter | Value |

| Extraction Recovery | > 90% |

| Matrix Effect | 92.0% (indicating insignificant effect)[3] |

Limits of Detection and Quantification

| Parameter | Value |

| Limit of Detection (LOD) | 0.03 µg/kg[3] |

| Limit of Quantification (LOQ) | 0.1 µg/kg[3] |

Visual Protocols

Caption: Experimental workflow for valnemulin quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of valnemulin in plasma. The simple and efficient sample preparation protocol, combined with the speed of UPLC, allows for high-throughput analysis, making it an ideal tool for pharmacokinetic and residue monitoring studies. The method has been successfully validated and meets the requirements for bioanalytical applications.

References

- 1. In Vitro and in Vivo Metabolite Profiling of Valnemulin Using Ultraperformance Liquid Chromatography–Quadrupole/Time-of-Flight Hybrid Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp: In Vivo Metabolism and Tissue Distribution Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro MIC Testing of Valnemulin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valnemulin hydrochloride is a pleuromutilin antibiotic with potent activity against a variety of veterinary pathogens, particularly those affecting swine.[1][2] It functions by inhibiting protein synthesis at the ribosomal level.[2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for surveillance of antimicrobial resistance, guiding therapeutic strategies, and in the research and development of new antimicrobial agents. This document provides detailed protocols for the in vitro determination of MIC values for this compound against key veterinary bacteria using standardized broth microdilution and agar dilution methodologies.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against a range of important veterinary pathogens. These values have been compiled from various scientific studies and are presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: MIC of Valnemulin Against Swine Respiratory Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Mycoplasma hyopneumoniae | ≤0.001 - ≤0.039 | 0.0005 - 0.004 | ≤0.001 - 0.004 |

| Actinobacillus pleuropneumoniae | - | - | - |

| Pasteurella multocida | - | - | - |

| Streptococcus suis | - | - | - |

Data for Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis were not sufficiently detailed in the provided search results to populate this table.

Table 2: MIC of Valnemulin Against Swine Enteric Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Brachyspira hyodysenteriae | - | - | ≤0.031 - >4 |

| Brachyspira pilosicoli | - | - | - |

| Staphylococcus hyicus | - | - | - |

Data for Brachyspira pilosicoli and Staphylococcus hyicus were not sufficiently detailed in the provided search results to populate this table. The MIC range for Brachyspira hyodysenteriae reflects a broad spectrum of susceptibility.[3]

Experimental Protocols

Broth Microdilution Method

This method is widely used for determining the MIC of antimicrobial agents and is adaptable for a variety of bacterial species.[4]

a. Materials:

-

This compound powder

-

Appropriate solvent (e.g., deionized water or as specified by the manufacturer)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria

-

Specialized broth for fastidious organisms (e.g., Friis medium for Mycoplasma spp.)[5]

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains: Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™[6]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator

b. Protocol:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate sterile solvent.

-

Further dilutions are made in the appropriate sterile broth medium.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

-

Create a two-fold serial dilution of the this compound stock solution directly in the plate, typically ranging from 64 µg/mL to 0.03 µg/mL. This is achieved by transferring 50 µL from a well with a higher concentration to the next well containing broth, mixing, and repeating across the row.

-

The final volume in each well after adding the bacterial inoculum will be 100 µL, resulting in the desired final antibiotic concentrations.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

-

Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air for most aerobic bacteria.

-

For fastidious organisms like Mycoplasma spp., incubation may need to be extended (e.g., 5-12 days) and may require a CO₂-enriched atmosphere.[5]

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is typically observed as turbidity or a pellet at the bottom of the well.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

c. Quality Control:

-

Concurrently test the QC strains (S. aureus ATCC® 29213™ and E. faecalis ATCC® 29212™).

-

The resulting MIC values for the QC strains should fall within the acceptable ranges specified by the Clinical and Laboratory Standards Institute (CLSI) VET01S supplement.[7][8]

Agar Dilution Method

The agar dilution method is considered a reference method for MIC testing and is particularly useful for testing fastidious anaerobes like Brachyspira spp.[9][10]

a. Materials:

-

This compound powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA) for most aerobic bacteria

-

Specialized agar for fastidious organisms (e.g., Wilkins-Chalgren anaerobe agar with 5% ovine blood for Brachyspira spp.)[10]

-

Sterile petri dishes

-

Bacterial isolates for testing

-

Quality control (QC) strains

-

Sterile saline or PBS

-

McFarland turbidity standards (0.5)

-

Inoculum replicating device (e.g., Steers replicator)

-

Anaerobic incubation system (for anaerobic bacteria)

b. Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described for the broth microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare a molten and cooled (45-50°C) agar medium.

-

Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. A series of plates with two-fold dilutions of the antibiotic is prepared.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

-

Further dilute the suspension as required to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates for incubation.

-

Incubate the plates at 37°C for 16-20 hours for most aerobic bacteria.

-

For anaerobic bacteria like Brachyspira spp., incubate under anaerobic conditions for 3-4 days.[10]

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.

-

The growth control plate should show confluent growth.

-

c. Quality Control:

-

Perform QC testing with appropriate strains as outlined in the broth microdilution method.

Mandatory Visualization

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for Agar Dilution MIC Testing.

References

- 1. Resistance of Streptococcus suis Isolates from the Czech Republic during 2018–2022 [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. jmilabs.com [jmilabs.com]

- 4. Serotype diversity and antimicrobial susceptibility profiles of Actinobacillus pleuropneumoniae isolated in Italian pig farms from 2015 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. researchgate.net [researchgate.net]

- 8. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 9. MIC EUCAST [mic.eucast.org]

- 10. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Valnemulin in Swine Dysentery Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of valnemulin in preclinical research models of swine dysentery. The protocols and data presented are intended to serve as a guide for designing and conducting efficacy studies and in vitro susceptibility testing.

Introduction

Swine dysentery (SD) is a mucohemorrhagic diarrheal disease primarily caused by the anaerobic spirochete Brachyspira hyodysenteriae.[1][2] This disease leads to significant economic losses in the swine industry due to mortality, morbidity, reduced feed conversion efficiency, and treatment costs.[3] Valnemulin, a pleuromutilin antibiotic, is a key therapeutic agent for the control and treatment of SD.[1] It acts by inhibiting bacterial protein synthesis. This document outlines detailed protocols for experimental swine dysentery models and in vitro susceptibility testing to evaluate the efficacy of valnemulin.

Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro potency of valnemulin against B. hyodysenteriae is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

Table 1: MIC of Valnemulin against Brachyspira hyodysenteriae

| Study Region/Year | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Czech Republic (1997-1998) | Not Specified | ≤0.031 | Not Specified | Not Specified |

| Czech Republic (1999-2001) | Not Specified | 2.0 | 8.0 | Not Specified |

| Poland (2006-2010) | 21 | Not Specified | Not Specified | ≤1.0 (66.8% susceptible, 33.2% intermediate) |

| Germany (up to 2002) | 102 | Not Specified | Not Specified | Highest MIC of 4.0 |

| United States | 124 (various Brachyspira species) | Not Specified | Not Specified | ≤0.031 to >4 |

MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.

In Vivo Efficacy: Experimental Challenge Studies

The therapeutic efficacy of valnemulin is evaluated in controlled challenge studies using swine. Key parameters include clinical scores, lesion scores, and bacterial shedding.

Table 2: Efficacy of Valnemulin in an Experimental Swine Dysentery Model

| Treatment Group | Dosage | Duration | Outcome | Reference |

| Valnemulin | 75 ppm in feed | Not Specified | Demonstrated therapeutic effect in pigs with serious Swine Dysentery. | [4] |

| Valnemulin | 25 ppm in feed | 4 weeks | 97% of treated pigs were completely protected from the disease. | |

| Untreated Control | N/A | N/A | Development of clinical signs of Swine Dysentery. | [4] |

Experimental Protocols

Protocol 1: Swine Dysentery Challenge Model

This protocol describes an experimental model to induce swine dysentery for the evaluation of antimicrobial agents like valnemulin.

Objective: To induce clinical signs and pathological lesions of swine dysentery in a controlled setting.

Materials:

-

Healthy pigs, 6-8 weeks old, from a herd free of swine dysentery.

-

Brachyspira hyodysenteriae inoculum (e.g., strain B204).

-

High soybean meal content diet.

-

Appropriate housing with solid flooring to facilitate fecal-oral transmission.

Procedure:

-

Acclimation: House the pigs in the experimental facility for at least 7 days to acclimate. Confirm the absence of Brachyspira spp. through fecal testing.

-

Dietary Manipulation: Provide a diet with a high concentration of soybean meal, which has been shown to predispose pigs to swine dysentery.[5]

-

Inoculation:

-

Culture the B. hyodysenteriae strain in an appropriate anaerobic medium.

-

Administer the inoculum to the pigs orally. The dose can vary, but a target of 10^8 to 10^9 colony-forming units (CFU) per pig, often given over consecutive days, is common.

-

-

Monitoring:

-

Endpoint: The study can be terminated at a predetermined time point after the onset of clinical signs in the control group. Conduct post-mortem examinations to score lesions in the large intestine.

Protocol 2: Valnemulin Efficacy Trial

This protocol outlines a study to evaluate the therapeutic efficacy of valnemulin.

Objective: To determine the effectiveness of valnemulin in treating experimentally induced swine dysentery.

Procedure:

-

Disease Induction: Induce swine dysentery in a cohort of pigs using the challenge model described in Protocol 1.

-

Group Allocation: Once clinical signs of swine dysentery are evident, randomly allocate pigs to treatment groups (e.g., untreated control, valnemulin 75 ppm in feed).

-

Treatment Administration: Provide the respective medicated or non-medicated feed to each group for a specified duration (e.g., 14-28 days).

-

Data Collection:

-

Continue daily clinical scoring.

-

Collect fecal samples to quantify the shedding of B. hyodysenteriae using quantitative PCR (qPCR) or selective culture.

-

At the end of the study, perform necropsies and score the gross and microscopic lesions in the cecum and colon.

-

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol details the determination of the MIC of valnemulin against B. hyodysenteriae.

Objective: To determine the in vitro susceptibility of B. hyodysenteriae isolates to valnemulin.

Materials:

-

B. hyodysenteriae isolates.

-

Trypticase Soy Agar (TSA) with 5% sheep blood.

-

Valnemulin analytical standard.

-

Anaerobic incubation system.

Procedure:

-

Media Preparation: Prepare a series of TSA plates containing twofold dilutions of valnemulin (e.g., 0.031 to 16 µg/mL).[8] Include a drug-free control plate.

-

Inoculum Preparation: Culture the B. hyodysenteriae isolates on blood agar. Suspend the bacterial growth in a suitable broth to a turbidity equivalent to a 1.0 McFarland standard.[8]

-

Inoculation: Spot-inoculate the bacterial suspensions onto the surface of the valnemulin-containing and control plates.

-

Incubation: Incubate the plates anaerobically at 37°C for 3-5 days.[8]

-

Reading Results: The MIC is the lowest concentration of valnemulin that completely inhibits the visible growth of the isolate on the agar.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for a valnemulin efficacy trial in a swine dysentery model.

Caption: Valnemulin's mechanism of action on the bacterial ribosome.

Disclaimer: These protocols are intended for research purposes only and should be adapted and validated by the end-user. All animal studies must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. Swine Dysentery - Digestive System - MSD Veterinary Manual [msdvetmanual.com]

- 2. Technical information - SWINE DYSENTERY [vemedim.com]

- 3. Swine Dysentery: Aetiology, Pathogenicity, Determinants of Transmission and the Fight against the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental swine dysentery: comparison between infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An optimized swine dysentery murine model to characterize shedding and clinical disease associated with “Brachyspira hampsonii” infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actavet.vfu.cz [actavet.vfu.cz]

Application Notes and Protocols for Valnemulin in the Control of Mycoplasma hyopneumoniae in Swine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of valnemulin for the control of Mycoplasma hyopneumoniae, the primary causative agent of enzootic pneumonia in pigs. The following sections detail the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and established experimental protocols.

Mechanism of Action

Valnemulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis.[1] It specifically binds to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and ultimately halting bacterial growth.[1] This targeted action provides high efficacy against susceptible organisms like Mycoplasma hyopneumoniae.

Caption: Mechanism of action of valnemulin on the bacterial ribosome.

In Vitro Efficacy

Valnemulin demonstrates exceptional in vitro activity against M. hyopneumoniae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies.

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference Strain (ATCC 25934) MIC (µg/mL) |

| Valnemulin | 0.016 | 0.0005 - 0.06 | 0.0001 - 0.00025 | 0.001 |